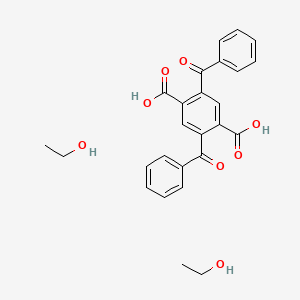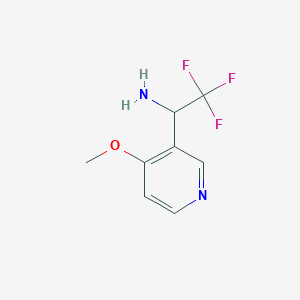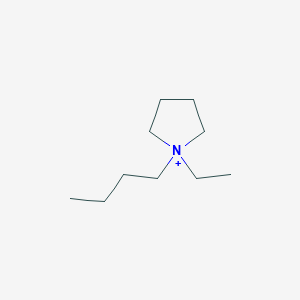
1-Butyl-1-ethylpyrrolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-ethylpyrrolidin-1-ium is an ionic liquid that belongs to the class of organic salts. It is composed of a pyrrolidinium cation with butyl and ethyl substituents. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .
Preparation Methods
1-Butyl-1-ethylpyrrolidin-1-ium can be synthesized through a variety of methods. One common synthetic route involves the alkylation of pyrrolidine with butyl and ethyl halides under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrolidine and facilitate the nucleophilic substitution reaction . Industrial production methods often involve similar alkylation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Butyl-1-ethylpyrrolidin-1-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Butyl-1-ethylpyrrolidin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-1-ethylpyrrolidin-1-ium involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. These interactions can influence the solubility, stability, and reactivity of other compounds in solution. The pyrrolidinium cation can also participate in specific binding interactions with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
1-Butyl-1-ethylpyrrolidin-1-ium can be compared to other similar ionic liquids, such as:
1-Butyl-1-methylpyrrolidinium: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Butyl-3-methylimidazolium: Another ionic liquid with a different cation structure.
This compound stands out due to its unique combination of butyl and ethyl substituents, which can influence its physical and chemical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
916079-49-7 |
|---|---|
Molecular Formula |
C10H22N+ |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
1-butyl-1-ethylpyrrolidin-1-ium |
InChI |
InChI=1S/C10H22N/c1-3-5-8-11(4-2)9-6-7-10-11/h3-10H2,1-2H3/q+1 |
InChI Key |
YXJSMCZTRWECJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(CCCC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)
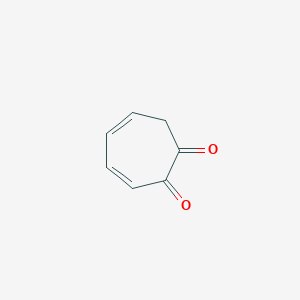
![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)
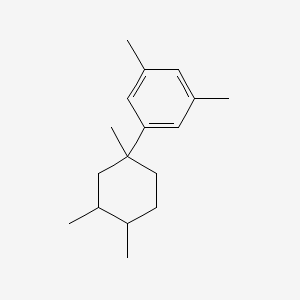
![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
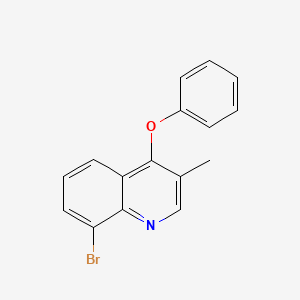
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
